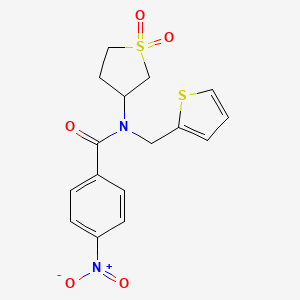![molecular formula C20H25N3O3 B2507634 N1-Cycloheptyl-N2-(2-Oxo-2,4,5,6-Tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-yl)oxalamid CAS No. 898411-30-8](/img/structure/B2507634.png)
N1-Cycloheptyl-N2-(2-Oxo-2,4,5,6-Tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-yl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound notable for its intriguing structural configuration, characterized by a cycloheptyl ring, a tetrahydroquinoline moiety, and an oxalamide group
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a precursor for complex organic synthesis and in the study of reaction mechanisms.
Biology: : Explored for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses in treating various diseases.
Industry: : Employed in the development of novel materials with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves a multi-step synthetic route. The process begins with the formation of the core tetrahydroquinoline structure through a Pictet-Spengler reaction. The oxalamide functional group is introduced through subsequent amide coupling reactions, often employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. Cycloheptyl amine is then reacted with the intermediate to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yield. Solvent selection, temperature, and reagent concentration are optimized to ensure efficient production and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions at the cycloheptyl moiety, forming corresponding ketones or alcohols.
Reduction: : Reduction reactions primarily target the oxalamide group, potentially converting it into an amine derivative.
Substitution: : The tetrahydroquinoline ring can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation can yield ketones or alcohols depending on the specific conditions.
Reduction leads to amine derivatives.
Substitution results in modified tetrahydroquinoline rings with various functional groups.
Wirkmechanismus
The biological activity of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is mediated through its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby altering enzymatic function. The compound's structure enables it to interact with multiple pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)oxalamide
N1-cyclohexyl-N2-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)oxalamide
Uniqueness
What sets N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide apart from its analogs is the inclusion of the pyrrolo[3,2,1-ij]quinoline scaffold, which imparts unique pharmacological properties and enhances binding affinity to specific molecular targets.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-17-12-14-11-16(10-13-6-5-9-23(17)18(13)14)22-20(26)19(25)21-15-7-3-1-2-4-8-15/h10-11,15H,1-9,12H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTCHZSIBKNQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorobenzenesulfonyl)ethan-1-one](/img/structure/B2507553.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)


![2-cyclopentyl-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2507560.png)

![ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/new.no-structure.jpg)
![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)
